

A Technical Guide to Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Cat. No.:	B153221

[Get Quote](#)

Abstract

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperidine ring and a reactive iodomethyl group, makes it an invaluable intermediate for introducing the piperidine motif into complex molecules. The bulky tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, modulating its reactivity and solubility, while the primary iodide acts as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, insights into its reactivity, and a review of its applications in drug development, offering researchers a comprehensive resource for leveraging this versatile compound in their work.

Introduction: The Strategic Value in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. **Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate** emerges as a strategically designed reagent for incorporating this scaffold. The tert-butyl group is a common feature in medicinal chemistry, though its incorporation can sometimes lead to increased lipophilicity and reduced metabolic stability^[1]. The Boc protecting group offers a solution by masking the basicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for controlled, site-selective functionalization. The primary iodomethyl group

provides a highly reactive electrophilic site, ideal for forming new carbon-carbon or carbon-heteroatom bonds. This combination of features makes it a go-to intermediate for synthesizing a wide range of biologically active compounds and drug candidates[2].

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of **Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate** are summarized below.

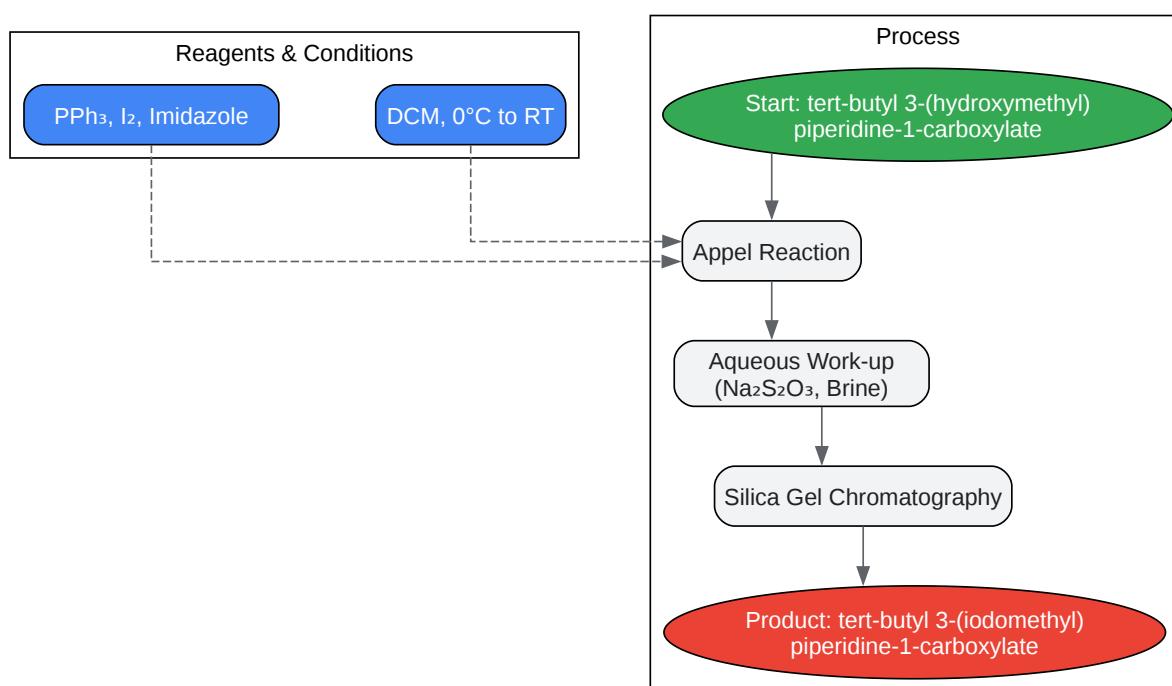
Property	Value	Source
CAS Number	253177-03-6	[3]
Molecular Formula	C ₁₁ H ₂₀ INO ₂	[4]
Molecular Weight	325.19 g/mol	[3][4][5]
Appearance	Solid	[3]
InChI Key	GWYLEGFCHNTQTF-UHFFFAOYSA-N	[3]
Storage Temperature	Refrigerator	[3]
Sensitivity	Light sensitive	[6]

Note: Chiral versions of this compound exist, such as the (S)-enantiomer (CAS 384829-99-6) and the (R)-enantiomer, which will have similar properties but are distinct chemical entities.[5][7]

Synthesis Protocol: From Alcohol to Alkyl Iodide

The most common and reliable method for preparing **Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate** is via the iodination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Appel reaction is a classic and highly effective choice for this transformation.

Causality of Experimental Choices:


- Reagents: Triphenylphosphine (PPh_3) and Iodine (I_2) are the core reagents of the Appel reaction. They react in situ to form the phosphonium iodide salt, which is the active iodinating agent.
- Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, dissolves the starting materials, and is inert to the reaction conditions.
- Base: Imidazole or pyridine is often added to neutralize the HI byproduct generated during the reaction, preventing potential side reactions and driving the reaction to completion.
- Temperature: The reaction is typically run at $0\text{ }^\circ\text{C}$ to room temperature to control the exothermic nature of the initial steps and maintain reaction selectivity.

Detailed Step-by-Step Methodology

- Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq).[\[8\]](#)
- Reagent Dissolution: Dissolve the starting material, triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
- Cooling: Cool the resulting solution to $0\text{ }^\circ\text{C}$ using an ice bath. This is critical to moderate the initial reaction with iodine.
- Iodine Addition: Add a solution of iodine (1.1 eq) in dichloromethane dropwise to the cooled, stirring mixture. A color change is typically observed as the iodine is consumed.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Generalized $\text{S}_{\text{n}}2$ reaction mechanism. (Note: Image placeholder used in DOT script)

This reactivity allows for the facile attachment of the Boc-piperidine methyl moiety to oxygen, nitrogen, sulfur, and carbon nucleophiles, forming ethers, amines, thioethers, and new C-C bonds, respectively.

Applications in Medicinal Chemistry

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is used as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its role is to introduce the 3-methylpiperidine scaffold, which can be crucial for binding to biological targets and tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

- Enzyme Inhibitors: The piperidine ring can be positioned to interact with specific pockets within an enzyme's active site. The synthesis of pyrazole-based inhibitors often utilizes piperidine intermediates.[9]
- GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands incorporate piperidine structures to achieve the necessary orientation for receptor binding.
- Complex Molecule Synthesis: It serves as a foundational piece in multi-step syntheses, as seen in the preparation of intermediates for compounds like Ibrutinib, where related piperidine structures are crucial.[2]

Safety, Handling, and Storage

Proper handling is essential when working with this and related alkyl halides.

- Hazards: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][5][8][10] It is a suspected irritant and sensitizer.[4]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, typically a refrigerator, and protect from light to prevent degradation.[3][6]

References

- PubChem. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.
- PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.

- Nature. Supplementary information.
- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Appretech Scientific Limited. tert-butyl (R)-3-(iodomethyl)
- CAS Common Chemistry. Iron chloride (FeCl3). Cas.org. [\[Link\]](#)
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- PII. Ferric Chloride Anhydrous (FeCl3). Pii.co.th. [\[Link\]](#)
- PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
- Wikipedia. Iron(III) chloride. Wikipedia.org. [\[Link\]](#)
- National Institutes of Health. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. NIH.gov. [\[Link\]](#)
- MDPI. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Mdpi.com. [\[Link\]](#)
- The Good Scents Company. ferric chloride. Thegoodsentscompany.com. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | 253177-03-6 [sigmaaldrich.com]
- 4. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. labsolu.ca [labsolu.ca]
- 7. appretech.com [appretech.com]
- 8. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel Methyl (3)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. ajcsd.org [ajcsd.org]
- To cite this document: BenchChem. [A Technical Guide to Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153221#tert-butyl-3-iodomethyl-piperidine-1-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com